molecular formula C22H24ClN3O B566077 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one CAS No. 37933-01-0

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one

Cat. No.: B566077
CAS No.: 37933-01-0
M. Wt: 381.904
InChI Key: KLKSTYGRSHODJB-UHFFFAOYSA-N
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Description

It is primarily used as an antihistamine to treat allergic rhinitis and conjunctivitis . The compound is known for its efficacy in reducing symptoms such as sneezing, itching, and runny nose.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one involves several steps. One common method starts with the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1-one. This intermediate is then reacted with 1-methylazepane in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of Azelastine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides enhanced efficacy in treating allergic symptoms compared to other antihistamines .

Biological Activity

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H24ClN3O
  • Molecular Weight : 381.90 g/mol
  • CAS Number : 37933-01-0

The compound features a phthalazinone core, which is known for its diverse biological activities. The presence of a chlorobenzyl group and a methylazepane moiety may contribute to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its effects on various biological systems.

Antihistaminic Activity

One of the primary areas of research has been the antihistaminic properties of this compound. Related compounds, such as azelastine, have demonstrated significant antihistamine activity, leading to investigations into the phthalazinone derivatives for similar effects.

Case Study : A study comparing various phthalazinone derivatives found that modifications to the benzyl group significantly influenced antihistaminic potency, suggesting that this compound may exhibit comparable activity to azelastine in inhibiting histamine receptors .

Anti-inflammatory Properties

Research has indicated that compounds with phthalazinone structures may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators.

Research Findings : In vitro studies have shown that related phthalazinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory conditions .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. The presence of halogenated groups often enhances antimicrobial activity due to increased lipophilicity and reactivity.

Property Activity Level
AntihistaminicModerate
Anti-inflammatoryHigh
AntimicrobialVariable

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Histamine Receptor Blockade : Similar to azelastine, it likely acts as an antagonist at H1 receptors.
  • Cytokine Modulation : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.
  • Membrane Disruption : The lipophilic nature of the chlorobenzyl group could facilitate interactions with microbial membranes.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKSTYGRSHODJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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